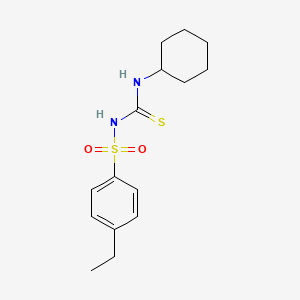

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide

Descripción

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is a compound belonging to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Propiedades

IUPAC Name |

1-cyclohexyl-3-(4-ethylphenyl)sulfonylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S2/c1-2-12-8-10-14(11-9-12)21(18,19)17-15(20)16-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGQCQSJFMXUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide typically involves the reaction of an isothiocyanate derivative with a primary or secondary amine. One common method is the treatment of cyclohexyl isothiocyanate with 4-ethylbenzenesulfonamide under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline production.

Análisis De Reacciones Químicas

Types of Reactions

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent. Its ability to inhibit specific enzymes and bind to DNA makes it a valuable candidate for drug development.

Agriculture: Thiourea derivatives, including this compound, are used as plant growth regulators and fungicides.

Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes. These interactions lead to the compound’s biological effects, such as anticancer and antibacterial activities.

Comparación Con Compuestos Similares

Similar Compounds

- N-(cyclohexylcarbamothioyl)benzamide

- N-(tert-butylcarbamothioyl)benzamide

- 4-bromo-N-(3-nitrophenyl)carbamothioylbenzamide

Uniqueness

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is unique due to its specific structural features, such as the cyclohexyl and 4-ethylbenzenesulfonamide groups. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a versatile chemical entity.

Actividad Biológica

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is characterized by its sulfonamide functional group, which is known for its diverse biological activities. The compound's structure includes a cyclohexyl group, a carbamothioyl moiety, and an ethyl-substituted benzene ring. This unique combination enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic effects. Key areas of research include:

- Antihyperglycemic Activity : Similar sulfonamide derivatives have demonstrated significant reductions in blood glucose levels. For instance, compounds with structural similarities exhibited up to 50% reduction in glucose levels in diabetic models .

- Cardiovascular Effects : Research indicates that certain benzenesulfonamides can influence perfusion pressure and coronary resistance. In isolated rat heart models, specific derivatives showed a decrease in perfusion pressure through calcium channel inhibition, suggesting potential applications in cardiovascular therapies .

1. Antihyperglycemic Activity

A study focusing on the synthesis and evaluation of sulfonamide derivatives revealed that several compounds exhibited notable antihyperglycemic effects. The following table summarizes the percentage reduction in blood glucose levels for selected compounds:

| Compound ID | % Reduction in Blood Glucose |

|---|---|

| 15a | 50.58% |

| 15e | 43.84% |

| 19b | 45.10% |

| 24a | 49.62% |

These findings suggest that N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide may share similar mechanisms of action, potentially acting as a PPARγ agonist or influencing insulin secretion pathways .

2. Cardiovascular Studies

In another study evaluating the cardiovascular effects of benzenesulfonamide derivatives, it was found that compounds could significantly alter perfusion pressure and coronary resistance. The results indicated that specific compounds decreased coronary resistance by interacting with calcium channels:

| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |

| 2-hydrazinocarbonyl-benzenesulfonamide | Minimal change | Minimal change |

This interaction suggests that N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide could potentially be developed as a cardiovascular agent targeting calcium channels .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is crucial for evaluating its therapeutic potential. Theoretical models using software like SwissADME have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters for related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.